molecular formula C21H20NOP B14702610 1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine CAS No. 27278-94-0

1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine

Cat. No.: B14702610
CAS No.: 27278-94-0
M. Wt: 333.4 g/mol
InChI Key: CEARTFRSXLGCLW-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a diphenylphosphoryl group, a methyl group, and a phenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine typically involves the reaction of a suitable aziridine precursor with diphenylphosphoryl chloride. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine undergoes various types of chemical reactions due to the presence of the strained aziridine ring and the reactive diphenylphosphoryl group. Some common reactions include:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino phosphine oxides.

    Oxidation: The compound can undergo oxidation reactions to form phosphine oxides or other oxidized derivatives.

    Substitution: The diphenylphosphoryl group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine involves its ability to react with various nucleophiles and electrophiles due to the strained aziridine ring and the reactive diphenylphosphoryl group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in biological systems, the compound may interact with enzyme active sites, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine can be compared with other aziridine derivatives and phosphine oxides. Similar compounds include:

    1-(Diphenylphosphoryl)-2-phenylaziridine: Lacks the methyl group, which may affect its reactivity and applications.

    1-(Diphenylphosphoryl)-3-phenylaziridine: Has a different substitution pattern on the aziridine ring, leading to different reactivity.

    Diphenylphosphoryl azide: A related compound with an azide group instead of the aziridine ring, used in different types of chemical reactions.

Properties

CAS No.

27278-94-0

Molecular Formula

C21H20NOP

Molecular Weight

333.4 g/mol

IUPAC Name

1-diphenylphosphoryl-2-methyl-3-phenylaziridine

InChI

InChI=1S/C21H20NOP/c1-17-21(18-11-5-2-6-12-18)22(17)24(23,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3

InChI Key

CEARTFRSXLGCLW-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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